molecular formula C18H20N2O5S2 B2415464 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 895262-72-3

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2415464
CAS No.: 895262-72-3
M. Wt: 408.49
InChI Key: MUUFJRLBMPNING-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester group, a sulfonyl group, and a piperazine ring bearing an acetylphenyl moiety

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S2/c1-13(21)14-3-5-15(6-4-14)19-8-10-20(11-9-19)27(23,24)16-7-12-26-17(16)18(22)25-2/h3-7,12H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUFJRLBMPNING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the synthesis of 4-(4-acetylphenyl)piperazine. This can be achieved through the reaction of 4-acetylphenylamine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.

  • Sulfonylation: : The next step is the introduction of the sulfonyl group. This can be done by reacting the piperazine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

  • Coupling with Thiophene-2-carboxylate: : The final step involves the coupling of the sulfonylated piperazine with methyl thiophene-2-carboxylate. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of more efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of thiophene-containing compounds has been extensively studied. In vitro evaluations revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which are critical for halting cancer progression .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives have been shown to inhibit acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is likely influenced by its piperazine structure, which typically enhances solubility and bioavailability. Studies on similar compounds indicate favorable absorption characteristics and metabolic stability .

Case Studies

  • Antitubercular Activity : A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity .
  • Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase and urease activities, which could be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
  • Safety Profile : Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the acetylphenyl moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, while the thiophene ring may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

    Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Contains a chlorine atom instead of an acetyl group.

    Methyl 3-{[4-(4-nitrophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate: Features a nitro group instead of an acetyl group.

Uniqueness

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct pharmacological properties compared to its analogs.

Biological Activity

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate, a synthetic compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following molecular formula: C22H21N2O5SC_{22}H_{21}N_{2}O_{5}S with a molecular weight of approximately 476.54 g/mol. Its structure features a piperazine moiety linked to a thiophene core via a sulfonamide group, which is crucial for its biological interactions.

Property Value
Molecular FormulaC22H21N2O5S
Molecular Weight476.54 g/mol
CAS Number941893-11-4

Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including enzymes and receptors. This compound may act as an inhibitor of histone deacetylases (HDACs), which are implicated in numerous cellular processes such as gene expression regulation and cancer progression .

Potential Biological Activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit HDAC activity, potentially leading to the reactivation of tumor suppressor genes and apoptosis in cancer cells.
  • Neuropharmacological Effects : Due to the presence of the piperazine ring, it may possess properties akin to known neuroleptics, influencing neurotransmitter systems.
  • Anti-inflammatory Properties : The sulfonamide group could impart anti-inflammatory effects, making it suitable for treating conditions like psoriasis and other inflammatory diseases.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study highlighted the synthesis of various thiophene derivatives, showing that structural modifications significantly influence their biological activity. The presence of specific substituents on the piperazine moiety was found to enhance receptor binding affinity .
  • Allosteric Modulation : Research on related compounds indicated that modifications to the phenyl ring can enhance allosteric modulation of adenosine receptors, suggesting similar potential for this compound .
  • Comparative Analysis : In comparative studies with structurally similar compounds, this compound exhibited significant activity against specific cancer cell lines, reinforcing its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are suitable for preparing Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate?

The synthesis of sulfonyl-piperazine derivatives typically involves nucleophilic substitution reactions. For example, bromophenyl sulfonyl groups can react with piperazine derivatives under reflux conditions in polar aprotic solvents like DMF or DCM. Subsequent coupling with thiophene carboxylate esters may require catalysts such as HATU or DCC for amide bond formation . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • NMR : 1^1H NMR can confirm the integration of aromatic protons (e.g., thiophene at δ ~7.0–7.5 ppm) and piperazine methyl groups (δ ~2.5–3.0 ppm). 13^13C NMR identifies carbonyl carbons (e.g., acetyl at ~200 ppm) and sulfonyl groups (~110–120 ppm) .
  • HRMS : Accurate mass measurements (e.g., m/z ± 0.001 Da) verify molecular formula consistency .
  • IR : Peaks at ~1650 cm1^{-1} (C=O) and ~1350/1150 cm1^{-1} (S=O) confirm functional groups .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Cytotoxicity : Use HEK cell lines to assess IC50_{50} values via MTT assays, referencing protocols from antiviral studies (e.g., plaque reduction assays) .
  • Targeted inhibition : Screen against BCL-2 family proteins using fluorescence polarization assays, as seen in BCL-2 inhibitor research .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Piperazine modifications : Replace the acetylphenyl group with halogenated or electron-withdrawing substituents to enhance binding affinity to hydrophobic pockets (e.g., BCL-2 inhibitors with 4-chlorophenyl groups show improved potency) .
  • Thiophene ring substitution : Introduce methyl or trifluoromethyl groups at the 4-position to modulate solubility and metabolic stability .

Q. What experimental challenges arise in studying its mechanism of action?

  • Solubility : The sulfonyl and ester groups may limit aqueous solubility. Use co-solvents (e.g., DMSO/PEG 400 mixtures) or prodrug strategies .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions, as seen in kinase inhibitor studies .

Q. How can contradictions in biological data across studies be resolved?

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in cytotoxicity results .
  • Metabolic interference : Use liver microsome assays to assess compound stability, as variations in metabolic breakdown can alter observed activity .

Q. What chromatographic methods are optimal for purifying this compound?

  • HPLC : Use a C18 column with a methanol/water gradient (65:35 v/v) adjusted to pH 4.6 using sodium acetate buffer for high-resolution separation .
  • Reverse-phase chromatography : Purify PROTAC analogs using acetonitrile/water gradients under acidic conditions (0.1% TFA) to improve peak symmetry .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions during sulfonylation steps to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Data validation : Cross-reference NMR assignments with computational tools (e.g., ChemDraw Predict) to avoid misassignments in complex spectra .

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